molecular formula C18H18Cl4N2O6S2 B12202053 1,4-Bis(3,4-dichloro-2-methoxybenzenesulfonyl)piperazine

1,4-Bis(3,4-dichloro-2-methoxybenzenesulfonyl)piperazine

Cat. No.: B12202053
M. Wt: 564.3 g/mol
InChI Key: DZDDZVMXQAHQIL-UHFFFAOYSA-N
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Description

1,4-Bis(3,4-dichloro-2-methoxybenzenesulfonyl)piperazine is a complex organic compound characterized by its unique structure, which includes a piperazine ring substituted with two 3,4-dichloro-2-methoxybenzenesulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis(3,4-dichloro-2-methoxybenzenesulfonyl)piperazine typically involves the reaction of piperazine with 3,4-dichloro-2-methoxybenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(3,4-dichloro-2-methoxybenzenesulfonyl)piperazine can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing sulfonyl groups.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative.

Scientific Research Applications

1,4-Bis(3,4-dichloro-2-methoxybenzenesulfonyl)piperazine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,4-Bis(3,4-dichloro-2-methoxybenzenesulfonyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl groups can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1,4-Bis(3-methylbenzyl)piperazine: This compound has a similar piperazine core but different substituents, leading to different chemical and biological properties.

    1,4-Bis(3,5-dichloro-2-(methylsulfanyl)benzoyl)piperazine: Another similar compound with different substituents that can affect its reactivity and applications.

Uniqueness

1,4-Bis(3,4-dichloro-2-methoxybenzenesulfonyl)piperazine is unique due to the presence of both dichloro and methoxy groups on the benzene rings, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance the compound’s ability to interact with various molecular targets, making it a valuable tool in research and development.

Properties

Molecular Formula

C18H18Cl4N2O6S2

Molecular Weight

564.3 g/mol

IUPAC Name

1,4-bis[(3,4-dichloro-2-methoxyphenyl)sulfonyl]piperazine

InChI

InChI=1S/C18H18Cl4N2O6S2/c1-29-17-13(5-3-11(19)15(17)21)31(25,26)23-7-9-24(10-8-23)32(27,28)14-6-4-12(20)16(22)18(14)30-2/h3-6H,7-10H2,1-2H3

InChI Key

DZDDZVMXQAHQIL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1Cl)Cl)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=C(C(=C(C=C3)Cl)Cl)OC

Origin of Product

United States

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